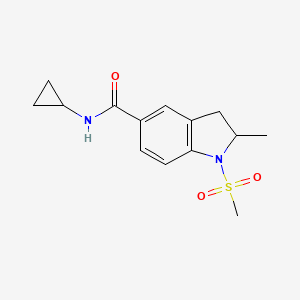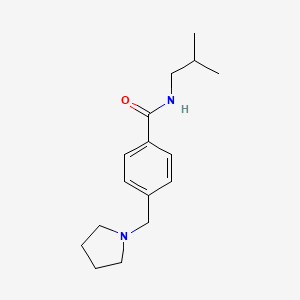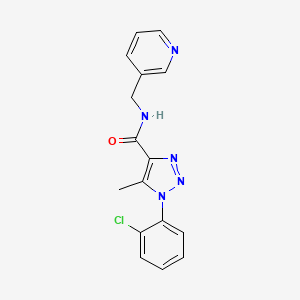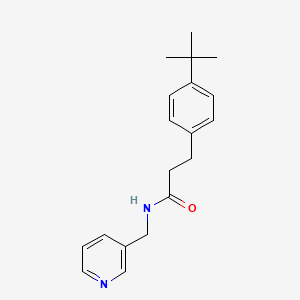
N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide
Vue d'ensemble
Description
N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide, also known as MPBD, is a synthetic compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide involves the inhibition of dopamine D3 receptors and serotonin transporters in the brain. This leads to an increase in the levels of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood, motivation, and reward. The inhibition of these receptors and transporters is believed to be responsible for the therapeutic effects of N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can improve mood and reduce anxiety and depression. It has also been found to have anti-inflammatory properties and can reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide is its high selectivity for dopamine D3 receptors and serotonin transporters. This makes it a useful tool for studying the role of these receptors and transporters in various diseases. However, one of the limitations of N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide. One of the areas of interest is the development of novel drugs based on the structure of N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide for the treatment of Parkinson's disease, depression, and anxiety. Another area of interest is the study of the long-term effects of N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide on the brain and its potential for neuroprotection. Additionally, further research is needed to understand the mechanism of action of N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide and its effects on other neurotransmitter systems in the brain.
Conclusion:
In conclusion, N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide is a promising compound with potential therapeutic properties for the treatment of various diseases. Its high selectivity for dopamine D3 receptors and serotonin transporters makes it a useful tool for studying the role of these receptors and transporters in various diseases. Further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide and its potential for the development of novel drugs.
Applications De Recherche Scientifique
N-(3-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide has been extensively studied for its potential use in the treatment of various diseases such as Parkinson's disease, depression, and anxiety. It has been found to act as a selective dopamine D3 receptor antagonist and a serotonin transporter inhibitor. These properties make it a promising candidate for the development of novel drugs for the treatment of these diseases.
Propriétés
IUPAC Name |
N-(3-methylphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-5-4-6-18(13-15)20-19(22)17-9-7-16(8-10-17)14-21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEXCTUOVVILHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-chloro-2-methoxyphenoxy)-2-butyn-1-yl]-4-methylpiperazine](/img/structure/B4439119.png)
![7-benzyl-1,3-dimethyl-8-{[2-(4-morpholinyl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4439140.png)



![N,N,4-trimethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4439164.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4439173.png)
![3-methyl-N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439176.png)
![5-[(tert-butylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B4439191.png)

![[4-(2-tert-butylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4439198.png)
![3-amino-N-(2-hydroxy-5-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4439199.png)
![1-{2-hydroxy-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4439211.png)
